2-Methoxy-1-naphthoic acid

Catalog No.
S1895543
CAS No.
947-62-6
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1-naphthoic acid

CAS Number

947-62-6

Product Name

2-Methoxy-1-naphthoic acid

IUPAC Name

2-methoxynaphthalene-1-carboxylic acid

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

OSTYZAHQVPMQHI-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O
  • Synthesis and Characterization

    Researchers have explored different methods for synthesizing 2-MNA and characterizing its properties. A 2008 study published in the journal Molecules describes a new approach for the synthesis of 2-MNA and its derivatives [].

  • Potential Applications

    Some studies have investigated the potential applications of 2-MNA. For instance, a 2015 patent application describes the use of 2-MNA derivatives in the development of liquid crystals.

2-Methoxy-1-naphthoic acid is an aromatic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol. It is characterized by a naphthalene ring substituted with a methoxy group and a carboxylic acid group at the 2-position and 1-position, respectively. This compound is known for its structural similarity to other naphthoic acids, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the methoxy group enhances its solubility in organic solvents and may influence its reactivity in various

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, especially when heated or treated with strong bases.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at various positions depending on the activating effects of the substituents .

Research indicates that 2-methoxy-1-naphthoic acid exhibits biological activities that may include anti-inflammatory and antitumor properties. It has been studied for its potential to inhibit specific protein interactions involved in plant growth regulation, particularly in rice, where it acts as a strigolactone antagonist affecting tillering . Additionally, its derivatives and related compounds have shown promise in various pharmacological applications due to their ability to interact with biological targets.

Several methods exist for synthesizing 2-methoxy-1-naphthoic acid:

  • Direct Methoxylation: Starting from naphthalene or its derivatives, methoxylation can be achieved using methanol and strong acids or bases.
  • Carboxylation of Methoxynaphthalene: Methoxynaphthalene can be subjected to carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid functionality.
  • Rearrangement Reactions: Certain rearrangement reactions involving naphthoic acid derivatives may yield 2-methoxy-1-naphthoic acid as a product .

2-Methoxy-1-naphthoic acid finds applications across various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agriculture: Potential use as a plant growth regulator due to its interaction with strigolactone pathways.
  • Chemical Industry: Utilized in the synthesis of dyes, pigments, and other aromatic compounds .

Studies on 2-methoxy-1-naphthoic acid have focused on its interactions with various biological receptors and enzymes. It has been shown to inhibit specific protein interactions related to plant growth regulation, which could have implications for agricultural practices. Additionally, its interactions with other biological molecules suggest potential roles in therapeutic applications .

Several compounds share structural similarities with 2-methoxy-1-naphthoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Naphthoic AcidNaphthalene ring with a carboxylic acid at position 1Lacks methoxy group; more acidic nature
2-Hydroxy-1-naphthoic AcidHydroxyl group at position 2 on naphthaleneExhibits different reactivity due to hydroxyl
2-Ethoxy-1-naphthoic AcidEthoxy group instead of methoxy at position 2Alters solubility and reactivity compared to methoxy
6-Methoxy-2-naphthoic AcidMethoxy group at position 6Different regioselectivity in reactions

The uniqueness of 2-methoxy-1-naphthoic acid lies in its specific substitution pattern that influences both its chemical reactivity and biological activity, making it an interesting subject for further research in medicinal chemistry and agricultural science .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

947-62-6

Wikipedia

2-Methoxy-1-naphthoic acid

Dates

Modify: 2023-08-16

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